1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-

Catalog No.
S577805
CAS No.
99281-50-2
M.F
C28H50N2O2
M. Wt
446.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',...

CAS Number

99281-50-2

Product Name

1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-

IUPAC Name

(1R,2S)-2-N,2-N-di(butan-2-yl)-1-N,1-N-dicyclohexylcyclohexane-1,2-dicarboxamide

Molecular Formula

C28H50N2O2

Molecular Weight

446.7 g/mol

InChI

InChI=1S/C28H50N2O2/c1-5-21(3)29(22(4)6-2)27(31)25-19-13-14-20-26(25)28(32)30(23-15-9-7-10-16-23)24-17-11-8-12-18-24/h21-26H,5-20H2,1-4H3/t21?,22?,25-,26+/m0/s1

InChI Key

HEMVYQNWBJZPTO-BDBAHPOVSA-N

SMILES

CCC(C)N(C(C)CC)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3

Synonyms

ETH 1810, ETH-1810

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3

Isomeric SMILES

CCC(C)N(C(C)CC)C(=O)[C@H]1CCCC[C@H]1C(=O)N(C2CCCCC2)C3CCCCC3

This compound belongs to the class of dicarboxamides, which are molecules containing two amide functional groups (C=O-NH-) linked to a central carbon chain. In this case, the central chain is a cyclohexane ring (six-membered carbon ring) with two carboxamide groups attached at positions 1 and 2. The N-substituents on both amides are cyclohexyl groups (cyclic six-carbon with a single amine) and two branched four-carbon chains (2-methylpropyl groups). The "cis" designation indicates a specific stereochemistry where the two cyclohexyl groups are on the same side of the cyclohexane ring.

  • Supramolecular chemistry: Due to their ability to form hydrogen bonds, dicarboxamides can be used to design self-assembling structures with specific functionalities.
  • Materials science: Some dicarboxamides exhibit interesting properties like liquid crystallinity or photoluminescence, making them potential candidates for advanced materials [].
  • Medicinal chemistry: Certain dicarboxamides possess biological activity and are being investigated for their potential as drugs.

Molecular Structure Analysis

The key features of the molecule include:

  • A rigid cyclohexane ring with two amide functionalities.
  • Bulky cyclohexyl and 2-methylpropyl substituents on the amide nitrogens.
  • The "cis" configuration restricts the rotation around the C-N bonds, potentially leading to a more defined three-dimensional structure.

The presence of the bulky substituents and the cis-configuration could hinder close packing of the molecules, potentially affecting properties like solubility and melting point.


Chemical Reactions Analysis

  • Hydrolysis: The amide bonds can be broken down under acidic or basic conditions, releasing cyclohexanedicarboxylic acid and the corresponding amines.
  • Esterification: The carboxylic acid groups could potentially react with alcohols under acidic conditions to form esters.

For these reactions, detailed mechanisms and specific reaction conditions would require further investigation.


Physical And Chemical Properties Analysis

  • Melting point: The presence of the bulky substituents and the rigid cyclohexane ring might suggest a relatively high melting point.
  • Boiling point: The molecule likely has a high boiling point due to the presence of the amide and cyclohexyl functionalities.
  • Solubility: The bulky substituents might decrease the solubility in water but potentially increase solubility in organic solvents.

Lithium Ionophore:

1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-, also known as Eth 1810 or Lithium Ionophore III, is a scientific research compound primarily studied for its potential role in facilitating the transport of lithium ions (Li+) across cell membranes. This property makes it a potential candidate for research in various fields, including:

  • Cellular and mitochondrial function: Understanding how lithium ions influence cellular processes, particularly in the context of mitochondrial health and neurodegenerative diseases. [, ]
  • Drug delivery: Exploring the use of Eth 1810 as a carrier molecule to deliver lithium ions into specific cells for targeted therapeutic effects.

Other Potential Applications:

While the primary focus of research on Eth 1810 is related to its function as a lithium ionophore, there are some preliminary studies exploring its potential applications in other areas, such as:

  • Material science: Investigating the use of Eth 1810 in the development of ion-selective membranes or sensors.
  • Biomedical engineering: Exploring the potential of Eth 1810 as a component in the design of drug delivery systems or biomaterials.

XLogP3

7

Dates

Modify: 2023-08-15

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